molecular formula C11H14N2O6 B8115332 Mal-propionylamido-PEG1-acetic acid

Mal-propionylamido-PEG1-acetic acid

Cat. No.: B8115332
M. Wt: 270.24 g/mol
InChI Key: AYUDUXXCSGGSCJ-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG1-acetic acid is a bifunctional linker molecule featuring a maleimide group, a short polyethylene glycol (PEG1) spacer, and a carboxylic acid terminus. The maleimide group enables selective conjugation with thiol-containing biomolecules (e.g., cysteine residues in proteins), while the PEG1 spacer balances hydrophilicity and steric effects. The terminal acetic acid group facilitates further functionalization or coupling to amine-containing molecules via carbodiimide chemistry. This compound is widely utilized in bioconjugation, drug delivery, and targeted therapeutics due to its compact structure and controlled reactivity .

Properties

IUPAC Name

2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-8(12-4-6-19-7-11(17)18)3-5-13-9(15)1-2-10(13)16/h1-2H,3-7H2,(H,12,14)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDUXXCSGGSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG1-acetic acid typically involves the reaction of maleimide with propionylamido-PEG1-acetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using techniques like column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mal-propionylamido-PEG1-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG1-acetic acid involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This interaction is facilitated by the maleimide group, which reacts specifically with thiols under mild conditions. The resulting conjugates are stable and retain their biological activity, making them useful in various applications .

Comparison with Similar Compounds

Mal-propionylamido-PEG7-Acetic Acid

Structural Differences :

  • PEG Chain Length : PEG7 (7 ethylene glycol units) vs. PEG1 in the target compound.
  • Hydrophilicity : The longer PEG7 spacer enhances solubility in aqueous systems compared to PEG1 .
  • Flexibility : PEG7 reduces steric hindrance between conjugated molecules, enabling efficient binding in complex biologics .

Azido-PEG1-C2-Acid

Structural Differences :

  • Functional Group : Azide (-N₃) replaces the maleimide group, enabling click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) instead of thiol reactivity .
  • Backbone : Includes a two-carbon (C2) chain between PEG1 and the acid group.

Mal-amido-PEG24-Acid

Structural Differences :

  • PEG Chain Length : PEG24 (24 ethylene glycol units) vs. PEG1, resulting in a significantly longer spacer.
  • Molecular Weight : 1297.47 Da, compared to ~300–400 Da for the PEG1 variant .

Physicochemical Properties :

Parameter Mal-propionylamido-PEG1-Acetic Acid Mal-amido-PEG24-Acid
PEG Length 1 unit 24 units
Molecular Weight ~300–400 Da 1297.47 Da
TPSA ~80–100 (estimated) 325.3
Key Application Targeted drug delivery PROTAC development

Research Findings and Industrial Relevance

  • PEG Length Trade-offs : Shorter PEG chains (e.g., PEG1) favor tight conjugates with minimal steric interference, while longer chains (e.g., PEG7, PEG24) improve solubility and flexibility for large biomolecules .
  • Functional Group Specificity : Maleimide-based compounds dominate thiol conjugation in antibody-drug conjugates, whereas azide derivatives are niche tools for click chemistry .
  • Commercial Availability : Suppliers like AxisPharm and MedChemExpress offer PEG linkers with diverse configurations, underscoring their industrial demand .

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